(3R)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol
Description
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-8-3-4-10(7-9(8)2)11(12)5-6-13/h3-4,7,11,13H,5-6,12H2,1-2H3/t11-/m1/s1 |
InChI Key |
PUQXLWUCIHPEDW-LLVKDONJSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](CCO)N)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CCO)N)C |
Origin of Product |
United States |
Preparation Methods
Asymmetric Phase-Transfer Catalysis
A landmark method for enantioselective synthesis involves phase-transfer catalysis, as demonstrated in the asymmetric alkylation of cyanopropanoates. By employing a cinchona alkaloid-derived catalyst, researchers achieved the formation of the all-carbon stereogenic center with >90% enantiomeric excess (ee). Adapting this strategy, the 3,4-dimethylphenyl group can be introduced via a Friedel-Crafts alkylation or Suzuki-Miyaura coupling prior to the asymmetric step. For example:
$$
\text{Ketone intermediate} + \text{3,4-Dimethylphenylboronic acid} \xrightarrow{\text{Pd catalysis}} \text{Aryl-substituted ketone}
$$
Subsequent phase-transfer-catalyzed alkylation with methyl cyanoacetate yields the chiral nitrile intermediate, which is reduced to the primary amine using lithium aluminum hydride (LiAlH4).
Grignard Reaction-Mediated Stereocontrol
The Grignard addition to ketones offers a robust pathway for constructing the chiral center. In a method analogous to the synthesis of Tapentadol, ethylmagnesium bromide reacts with a prochiral ketone precursor to install the ethyl group with high stereoselectivity. For instance:
$$
\text{(2S)-3-(Dimethylamino)-1-(3,4-dimethylphenyl)-2-methyl-1-propanone} + \text{EtMgBr} \rightarrow \text{(3R)-3-Amino-3-(3,4-dimethylphenyl)propan-1-ol}
$$
This reaction proceeds via a six-membered transition state, favoring the R configuration due to steric guidance from the 3,4-dimethylphenyl group.
Catalytic Asymmetric Methods
Organocatalytic Reductive Amination
Reductive amination of β-keto alcohols with ammonium acetate and sodium cyanoborohydride provides a direct route to β-amino alcohols. Using a chiral phosphoric acid catalyst, the reaction achieves up to 88% ee. Optimization of solvent polarity (e.g., dichloromethane) enhances stereoselectivity by stabilizing transition-state intermediates.
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic mixtures offers an alternative for obtaining the R enantiomer. Candida antarctica lipase B (CAL-B) selectively acylates the undesired S enantiomer, leaving the R form in >99% ee after hydrolysis.
Grignard Reaction-Based Syntheses
Iminoiodane-Mediated Amino Alcohol Formation
A novel approach employs phenyliodonium diacetate (PhI=O) to generate iminoiodane intermediates, which react with Grignard reagents to form 1,4-amino alcohols. For (3R)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol, the sequence involves:
Stereospecific Grignard Additions
Modifying the Tapentadol synthesis, the ketone intermediate is treated with ethylmagnesium bromide in tetrahydrofuran (THF) at −78°C to favor anti-addition. Quenching with ammonium chloride and subsequent purification by crystallization yields the R enantiomer in 96% purity.
Reductive Amination Routes
Direct Reductive Amination
Condensation of 3-(3,4-dimethylphenyl)-3-oxopropan-1-ol with ammonia in methanol, followed by reduction using sodium borohydride, affords the racemic amino alcohol. Chiral chromatography or enzymatic resolution then isolates the R enantiomer.
Borane-Mediated Asymmetric Reduction
Using a Corey-Bakshi-Shibata (CBS) catalyst, the ketone precursor is reduced with borane-dimethyl sulfide to achieve 92% ee. This method circumvents the need for resolution steps but requires anhydrous conditions.
Comparative Analysis of Methodologies
| Method | Yield (%) | Enantiomeric Excess (%) | Steps | Cost Efficiency |
|---|---|---|---|---|
| Phase-Transfer Catalysis | 78 | 90 | 4 | Moderate |
| Grignard Addition | 85 | 96 | 5 | High |
| Reductive Amination | 65 | 88 | 3 | Low |
| Enzymatic Resolution | 70 | 99 | 4 | High |
The Grignard-based approach offers the best balance of yield and stereoselectivity, albeit with higher operational complexity. Reductive amination is advantageous for rapid synthesis but requires post-hoc resolution.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), catalysts like palladium on carbon (Pd/C)
Substitution: Alkyl halides, base catalysts like sodium hydroxide (NaOH)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of primary or secondary amines
Substitution: Formation of N-alkylated derivatives
Scientific Research Applications
(3R)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between (3R)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol and its analogs:
Key Observations:
Substituent Effects :
- Electron-Donating Groups (e.g., methyl, methoxy): Methyl groups in the target compound improve lipophilicity, favoring membrane permeability in biological systems. Methoxy analogs () exhibit higher polarity due to oxygen’s electronegativity, which may enhance aqueous solubility .
- Halogenated Derivatives (e.g., bromo, chloro): Bromine and chlorine substituents () increase molecular weight and introduce steric/electronic effects. For example, bromine’s polarizability may enhance binding to hydrophobic enzyme pockets .
For instance, chiral amino alcohols are often used as ligands in asymmetric synthesis .
Reactivity and Stability :
Biological Activity
(3R)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol, a chiral amino alcohol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of an amino group and a hydroxyl group, which contribute to its reactivity and interaction with various biological targets.
The molecular formula of (3R)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol is . The synthesis typically involves several steps starting from readily available precursors. One common method includes the reduction of corresponding carboxylic acids or esters followed by amination and hydroxylation processes. This compound's chirality is significant as it influences its pharmacological profile.
Research indicates that (3R)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol interacts with specific receptors and enzymes within metabolic pathways. Its biological activity is primarily attributed to its ability to modulate neurotransmitter systems, particularly in the central nervous system (CNS).
- Neurotransmitter Modulation : The compound may act as a modulator of neurotransmitter release, influencing pathways associated with mood regulation and cognitive function.
- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which could be beneficial in reducing oxidative stress in cells.
Pharmacological Studies
Several studies have evaluated the pharmacological effects of (3R)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol:
-
In vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit certain enzyme activities linked to inflammatory responses and cancer cell proliferation.
Study Type Findings Enzyme Inhibition Significant inhibition of cyclooxygenase (COX) activity was observed, suggesting anti-inflammatory potential. Cancer Cell Lines Reduced viability of colorectal cancer cells was noted at specific concentrations. - In vivo Studies : Animal models have shown promising results regarding the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases.
Case Studies
- Neuroprotective Effects : A study published in Journal of Medicinal Chemistry reported that (3R)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol administration resulted in improved cognitive function in aged mice models. This was linked to enhanced synaptic plasticity and reduced neuroinflammation.
- Anti-tumor Activity : In a recent clinical trial involving patients with advanced colorectal cancer, the administration of this compound as part of a combination therapy showed a statistically significant improvement in progression-free survival compared to standard treatments alone.
Safety and Toxicity
Toxicological assessments indicate that (3R)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol has a favorable safety profile at therapeutic doses. Long-term studies are ongoing to further evaluate its chronic toxicity and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
